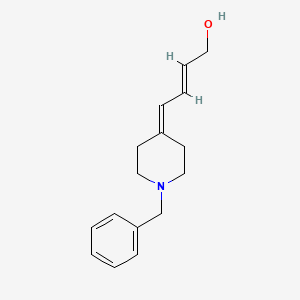

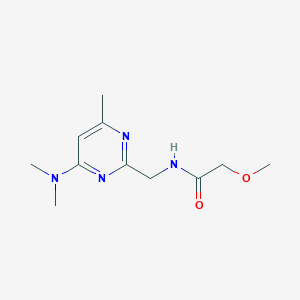

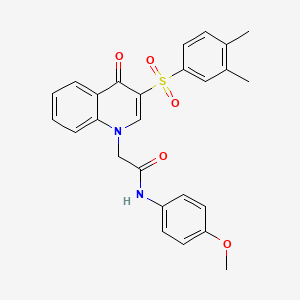

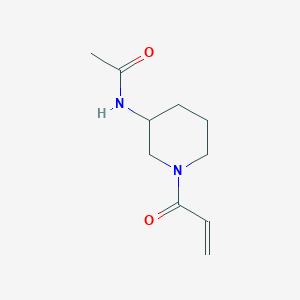

![molecular formula C15H13ClFN5O2 B2974997 2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide CAS No. 2034550-81-5](/img/structure/B2974997.png)

2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

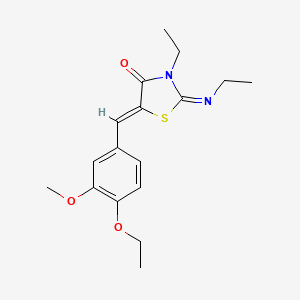

The compound “2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide” is a heterocyclic compound. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of such compounds often involves multistep synthetic routes . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including “2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide”, is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse and can lead to a wide range of products . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure . For instance, some compounds exhibit excellent thermal stability . The azo compound 10 has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s−1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .Scientific Research Applications

Synthesis and Structural Analysis

- Research into pyridazine derivatives, including compounds similar to the one , has revealed considerable biological properties, such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized using various spectroscopic techniques, and their structures confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations help in understanding the electronic structure, providing insights into their reactivity and interaction with biological targets (Sallam et al., 2021).

Antimicrobial and Antitumor Activities

- Some triazole derivatives, structurally related to the chemical , have been synthesized and tested for their antimicrobial activities. These compounds exhibit good to moderate activity against various microorganisms, highlighting their potential as therapeutic agents against infectious diseases (Bektaş et al., 2007). Additionally, triazolopyrimidines, which share a similar structural motif, have been identified as anticancer agents with a unique mechanism of tubulin inhibition, showing the versatility of this chemical framework in addressing critical health issues (Zhang et al., 2007).

Chemical Modification and Biological Implications

- The process of chemical modification, such as introducing different substituents or changing the structural backbone to similar compounds, has been explored to optimize biological activity and specificity. For instance, modifications leading to the synthesis of triazolopyridazine and tetrazolopyridazine derivatives have been studied for their hypotension and heart rate activity, indicating the potential for cardiovascular therapeutic applications (Katrusiak et al., 2001).

Mechanism of Action

The mode of action of such compounds would depend on their specific target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, preventing it from catalyzing a particular biochemical reaction. If the target is a receptor, the compound might either activate or inhibit the receptor, leading to changes in cell signaling .

The compound’s pharmacokinetics would depend on various factors, including its chemical properties, the route of administration, and the patient’s physiology. These factors would influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its ability to reach its target, and its interactions with the target .

Safety and Hazards

Future Directions

The future directions in the research of 1,2,4-triazoles include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . This is due to their widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name |

2-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)10-7-9(17)3-4-11(10)16/h3-7H,2,8H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODONJQPQFHMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(C=CC(=C3)F)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)

![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)